molecular formula C13H17NO5S B188298 Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate CAS No. 4815-41-2

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

Cat. No. B188298
CAS RN: 4815-41-2
M. Wt: 299.34 g/mol
InChI Key: DSAAXKNXXOMQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a unique structure that makes it an excellent candidate for use in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, leading to a reduction in the production of inflammatory mediators. It has also been reported to have antimicrobial properties, possibly by disrupting the cell membranes of microorganisms.

Biochemical And Physiological Effects

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been reported to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

The advantages of using Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate in lab experiments include its unique structure, which makes it an excellent candidate for use in the synthesis of various organic compounds. Additionally, it has been reported to have various biological properties, making it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in aqueous reactions.

Future Directions

There are various future directions for the research and development of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. One potential direction is the development of new pharmaceuticals that utilize this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for the development of new synthesis methods that can improve the overall yield and efficiency of the production of this compound.

Scientific Research Applications

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has various scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block in the synthesis of various heterocyclic compounds. Additionally, it has been reported to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.

properties

CAS RN

4815-41-2

Product Name

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C13H17NO5S/c1-5-18-12(16)9-7(3)10(13(17)19-6-2)20-11(9)14-8(4)15/h5-6H2,1-4H3,(H,14,15)

InChI Key

DSAAXKNXXOMQNQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C

Other CAS RN

4815-41-2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 23.0 g. (0.09 mol) of 2,4-diethoxycarbonyl-3-methyl-5-aminothiophene in 250 ml. of acetic anhydride was heated to 100° C. for 1.5 hrs. The resulting mixture was cooled in an ice bath and the precipitated crystals were filtered to yield 2,4-diethoxycarbonyl-3-methyl-5-acetylamino-thiophene, m.p. 130°-131° C.
Quantity
0.09 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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